Magnesium carbonate, basic, also known as basic magnesium carbonate, is a chemical compound with the formula . It is characterized by its basic properties and is commonly used in various industrial applications. This compound is primarily sourced from the mineral magnesite or can be synthesized through chemical processes.
Basic magnesium carbonate is typically derived from natural sources such as magnesite, a mineral composed of magnesium carbonate. It can also be produced synthetically through reactions involving magnesium salts and carbonates.
In terms of classification, basic magnesium carbonate falls under the category of inorganic compounds, specifically metal carbonates. It exhibits both carbonate and hydroxide characteristics, which contribute to its basic nature.
Basic magnesium carbonate can be synthesized through several methods:
The carbonation method is often preferred for industrial applications due to its efficiency and ability to produce high-purity products. The reaction can be represented as follows:
This reaction highlights the transformation of magnesium hydroxide into basic magnesium carbonate upon exposure to carbon dioxide.
The molecular structure of basic magnesium carbonate consists of three magnesium ions coordinated with carbonate and hydroxide ions. The arrangement allows for the inclusion of water molecules within its crystal lattice, contributing to its hydrated form.
Basic magnesium carbonate participates in various chemical reactions:
These reactions are significant in industrial processes where basic magnesium carbonate is utilized for its buffering capacity and as a source of magnesium ions.
The mechanism of action for basic magnesium carbonate primarily involves its role as a buffering agent in various applications. When introduced into acidic environments, it neutralizes excess acidity through the release of hydroxide ions, thereby stabilizing pH levels.
This buffering capacity is crucial in biological systems where maintaining pH balance is essential for enzymatic activities and metabolic processes.
Relevant analyses indicate that basic magnesium carbonate maintains its integrity under a range of environmental conditions, making it suitable for various applications.
Basic magnesium carbonate has numerous scientific uses, including:
Hydrothermal carbonation of magnesium hydroxide (Mg(OH)₂) slurries under elevated temperature and pressure enables the controlled formation of anhydrous magnesium carbonate (magnesite, MgCO₃) and hydrated phases like nesquehonite (MgCO₃·3H₂O) or hydromagnesite (4MgCO₃·Mg(OH)₂·4H₂O). This process leverages compressed carbon dioxide (typically 50 bar initial pressure) reacting with alkaline slurries, often modified with sequestering agents like sodium hydroxide (NaOH) and dehydration promoters such as ferric ethylenediaminetetraacetate (Fe-EDTA) [6].
The reaction pathway initiates with CO₂ dissolution and dissociation:
CO₂(g) ↔ CO₂(aq) CO₂(aq) + 2NaOH → CO₃²⁻ + 2Na⁺ + H₂O
Subsequently, carbonate ions react with magnesium ions liberated from Mg(OH)₂ dissolution. The critical mechanistic steps involve:
Table 1: Hydrothermal Phase Outcomes Based on Process Parameters [3] [6]
Temperature (°C) | Time | Additives | Dominant Phase | Formation Rate (kg/m³h) |
---|---|---|---|---|
25 | Hours | None | Nesquehonite | ~40 |
60 | 7 days | Fe-EDTA | Magnesite | ~0.3 |
90 | 15 hours | Fe-EDTA, NaOH | Magnesite | ~6 |
90 | Hours | NaOH | Hydromagnesite | ~120 |
Key Finding: Ferric EDTA drastically reduces the magnesite formation time from geological timescales at ambient conditions to industrially feasible durations (15 hours at 90°C), achieving production rates of approximately 6 kg/m³h [6].
The reaction between magnesium-rich brines (or purified MgCl₂/MgSO₄ solutions) and sodium carbonate (Na₂CO₃, soda ash) represents a prevalent industrial route for light magnesium carbonate basic precipitation, primarily yielding hydromagnesite or nesquehonite. The overall stoichiometry appears simple:
5MgCl₂ + 5Na₂CO₃ + H₂O → 4MgCO₃·Mg(OH)₂·4H₂O + 10NaCl + CO₂
However, the reaction kinetics are complex and governed by:
Byproduct management is crucial for process sustainability and economics:
The ammonium sulfate ((NH₄)₂SO₄) or ammonium bicarbonate (NH₄HCO₃) route offers an alternative pathway, particularly valuable for processing magnesium sources containing calcium impurities (e.g., dolomitic materials). This method leverages differences in carbonate solubility:
MgSO₄ + 2NH₄HCO₃ → MgCO₃·3H₂O↓ + (NH₄)₂SO₄ + CO₂↑
Key advantages include the generation of soluble ammonium salts as byproducts (easier separation than sodium salts) and the buffering action of ammonium ions, stabilizing bicarbonate concentrations and suppressing premature calcium carbonate precipitation when processing dolomite leachates [6].
Yield optimization strategies involve:
Table 2: Ammonium Sulfate/Bicarbonate Process Yield Optimization Parameters
Parameter | Optimal Range | Effect on Yield/Purity |
---|---|---|
Mg²⁺:NH₄HCO₃ Molar Ratio | 1:2.1 to 1:2.3 | Maximizes Mg precipitation (>95%), minimizes excess reagent |
Temperature | 30°C - 50°C | Balances kinetics, phase control, and NH₃ retention |
[Mg²⁺] Initial | 0.5 M - 1.5 M | Higher concentrations increase yield but risk poor crystal growth |
Stirring Rate/Time | Moderate Vigor, 30-60 min | Ensures homogeneity and complete reaction |
Byproduct Utilization: The ammonium sulfate byproduct can be concentrated and crystallized for use as fertilizer, contributing significantly to process economics and environmental footprint reduction [6].
Dolomite (CaMg(CO₃)₂) serves as a primary natural source for magnesium carbonate production. Its processing typically involves calcination (≈900°C) to yield magnesium oxide (MgO) and calcium oxide (CaO) mixture ("dolime"), followed by selective digestion and carbonation:
CaMg(CO₃)₂ → MgO + CaO + 2CO₂ (Calcination) MgO + H₂O → Mg(OH)₂ (Selective Hydration/Slaking) Mg(OH)₂ + CO₂ → MgCO₃ (+ H₂O or hydrated phases) (Carbonation)
Phase transformation mechanisms during carbonation are intricate:
Key Challenge: The inherent solid-phase barrier formation necessitates either energy-intensive conditions or complex multi-step processing involving extraction and purification, impacting the overall cost and energy balance of dolomite-based routes [6] [8].
Light-burned magnesia (LBM), produced by calcining magnesite or magnesium hydroxide at 700-1000°C, possesses high specific surface area and reactivity due to its defective periclase structure. Its carbonation follows a sequential hydration-carbonation path:
MgO + H₂O → Mg(OH)₂ (Hydration/Brucite Formation) Mg(OH)₂ + CO₂ → Magnesium Carbonate Basic (Carbonation)
While conceptually simple and effective for niche applications like carbon-cured construction blocks [1], industrial scalability faces significant hurdles:
Scalability Focus: Research prioritizes enhancing the reactivity consistency of LBM through advanced calcination control, developing engineered additives (like HMC seeds) to accelerate carbonation kinetics and improve phase stability [1], and designing efficient gas-solid contactors for large-scale carbonation curing.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0